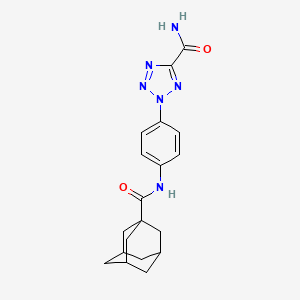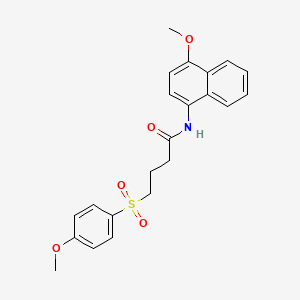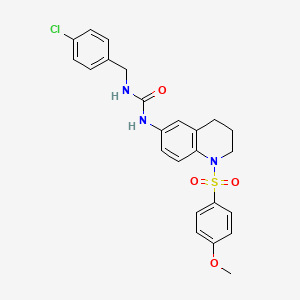
2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings . Adamantane derivatives have been studied for their potential in various applications, including medicinal chemistry .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
The adamantane moiety is a key feature in the design of new drug delivery systems . Its cage-like structure allows for the creation of liposomes, cyclodextrins, and dendrimers that can encapsulate drugs, enhancing their solubility and stability. This compound, with its adamantane core, could be used to improve the pharmacokinetics of various drugs, ensuring that they reach their target sites in the body more effectively.
Surface Recognition Studies
Adamantane derivatives are also utilized in surface recognition studies due to their high symmetry and structural uniqueness . This compound could be involved in the development of sensors or assays for the detection of specific molecules, leveraging the adamantane’s ability to interact with a variety of substrates.
Synthesis of Bioactive Compounds
The reactivity of adamantane derivatives makes them excellent starting materials for the synthesis of bioactive compounds . This particular compound could serve as a precursor in the creation of new pharmaceuticals with potential therapeutic effects.
Polymerization Reactions
Unsaturated adamantane derivatives are known for their role in polymerization reactions . The compound could be used to synthesize novel polymers with enhanced thermal stability and unique properties suitable for high-performance materials.
Antidiabetic Agent Research
Research has shown that adamantane derivatives can act as multi-target antidiabetic agents . This compound could be explored for its efficacy in inhibiting enzymes related to diabetes, potentially leading to new treatments for the disease.
Cytotoxic Activity for Cancer Therapy
Some adamantane-containing compounds have demonstrated promising cytotoxic activities, making them potential candidates for cancer therapy . This compound’s structure suggests it could be investigated for its effectiveness in targeting and inhibiting cancer cell growth.
Quantum-Chemical Calculations
The electronic structure of adamantane derivatives is often studied using quantum-chemical calculations to understand their chemical and catalytic transformations . This compound could be a subject of computational studies to predict its reactivity and interactions with other molecules.
High-Energy Fuels and Oils
Adamantane derivatives are considered for the development of thermally stable and high-energy fuels and oils . The compound’s inherent stability and energy-rich structure make it a potential component in the formulation of advanced fuels.
Mecanismo De Acción
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The interaction of adamantane derivatives with their targets often involves chemical and catalytic transformations . The carboxylic acid derivative of adamantane can act as an alkylating agent .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Result of Action
Adamantane derivatives have been known to be utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The synthesis and transformation of adamantane derivatives are known to be influenced by various factors, including the presence of catalysts and the conditions of the reaction environment .
Propiedades
IUPAC Name |
2-[4-(adamantane-1-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c20-16(26)17-22-24-25(23-17)15-3-1-14(2-4-15)21-18(27)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRARZALPIJUUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N5N=C(N=N5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1s,3s)-adamantane-1-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)


![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)
![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)



![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)
![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)